N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide
Description
N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide is a synthetic amide derivative featuring a 3,4-dimethoxyphenethyl group linked via a propanamide bridge to a 1H-indol-3-yl moiety. The 3,4-dimethoxy substitution on the phenyl ring and the indole core are critical for interactions with biological targets, such as enzymes or receptors, as seen in antitumor and antimicrobial agents .
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-19-9-7-15(13-20(19)26-2)11-12-22-21(24)10-8-16-14-23-18-6-4-3-5-17(16)18/h3-7,9,13-14,23H,8,10-12H2,1-2H3,(H,22,24) |
InChI Key |
KMNGIMLPYMJDGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 1H-indole-3-carboxaldehyde.
Condensation Reaction: The 3,4-dimethoxyphenethylamine undergoes a condensation reaction with 1H-indole-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable acylating agent, such as propanoyl chloride, to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological targets, such as receptors and enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to receptors, modulating their activity and triggering downstream signaling pathways. Additionally, it may inhibit or activate enzymes, affecting various biochemical processes within cells.
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share the indole-propanamide scaffold but differ in substituents, influencing their biological and physicochemical properties:
Physicochemical Properties
- logP and Solubility :
- The target compound’s logP is estimated to be ~3.0 (similar to 3-(3,4-dimethoxyphenyl)-N-(1H-indol-4-yl)propanamide, logP = 2.52) .
- Bulky substituents (e.g., trifluoromethyl in 3q) increase hydrophobicity (logP >4), reducing aqueous solubility (logSw < -3.0) .
- Hydroxamic acid derivatives (e.g., 30D) exhibit higher polarity (logP ~2.5) due to ionizable groups .
Biological Activity
N-(3,4-dimethoxyphenethyl)-3-(1H-indol-3-yl)propanamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.43 g/mol. The compound features an indole moiety and a phenethyl group, which are known to influence its pharmacological properties. The presence of methoxy groups enhances its lipophilicity and may affect its binding affinity to biological targets.
Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and oncology. Its mechanism of action is primarily attributed to its interaction with neurotransmitter receptors and cellular signaling pathways.
Key Biological Activities
- Neuropharmacological Effects :
- Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated a reduction in viability of various cancer cell lines.
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : Investigated the compound's effect on human neuroblastoma cells (SH-SY5Y). Results indicated that treatment with the compound led to significant apoptosis as measured by caspase activation assays.
- Study 2 : Evaluated the compound's impact on rodent models of Parkinson's disease. Results showed improved locomotion and reduced neurotoxicity when administered over a four-week period .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(1H-indol-3-yl)propanamide | C11H12N2O | Simpler structure; lacks methoxy groups |
| N-Methyl-1H-indole-3-propanamide | C12H14N2O | Methylated at nitrogen; different pharmacological properties |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-indol-3-yl)propanamide | C22H26N2O2 | Similar structure; different substituents |
This table highlights how the specific combination of methoxy groups in this compound may enhance its selectivity and binding affinity towards certain biological targets compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
